A Comprehensive Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine (CAS No. 25560-00-3)
A Comprehensive Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine (CAS No. 25560-00-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methylpiperidin-1-yl)propan-1-amine is a bifunctional organic molecule featuring a saturated heterocyclic 2-methylpiperidine moiety and a primary aliphatic amine connected by a propyl linker. As a member of the piperidine class, it holds significant interest in medicinal chemistry. Piperidine scaffolds are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] The structural combination of a tertiary amine within the piperidine ring and a terminal primary amine offers multiple points for chemical modification, making it a versatile building block in the synthesis of more complex molecules and compound libraries for drug discovery.[3][4]
This technical guide provides an in-depth exploration of 3-(2-Methylpiperidin-1-yl)propan-1-amine, covering its chemical identity, a detailed synthesis protocol with mechanistic insights, its applications in research and development, and essential safety and handling information.
Chemical Identity and Properties
The fundamental chemical and physical properties of 3-(2-Methylpiperidin-1-yl)propan-1-amine are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 25560-00-3 | [5][6] |
| Molecular Formula | C₉H₂₀N₂ | [5] |
| Molecular Weight | 156.27 g/mol | [5] |
| Appearance | Liquid | [5] |
| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N | [5] |
| Classification | Primary Amine, Tertiary Amine, 6-Membered Heterocycle | [5] |
Synthesis and Mechanistic Insights
The synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine is typically achieved through a two-step process: a Michael addition of 2-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile to a primary amine. This synthetic route is both efficient and scalable.
Step 1: Michael Addition of 2-Methylpiperidine to Acrylonitrile
In this step, the secondary amine of 2-methylpiperidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile in a conjugate addition reaction. This reaction is often carried out without a catalyst, although a base can be used to enhance the nucleophilicity of the amine.
Mechanism of Michael Addition
The lone pair of electrons on the nitrogen atom of 2-methylpiperidine initiates a nucleophilic attack on the β-carbon of the carbon-carbon double bond in acrylonitrile. This is facilitated by the electron-withdrawing nature of the nitrile group. The attack results in the formation of a carbanion intermediate, which is stabilized by resonance with the nitrile group. This intermediate then abstracts a proton from the protonated amine or the solvent to yield the 3-(2-methylpiperidin-1-yl)propanenitrile product.
Caption: Workflow for the Michael Addition of 2-Methylpiperidine to Acrylonitrile.
Step 2: Reduction of 3-(2-Methylpiperidin-1-yl)propanenitrile
The nitrile group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.[7]
Mechanism of Catalytic Nitrile Reduction
The catalytic hydrogenation of a nitrile to a primary amine involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond. The reaction proceeds via an imine intermediate. The nitrile adsorbs onto the surface of the metal catalyst (e.g., Raney Nickel or Palladium), where the triple bond is weakened. Stepwise addition of hydrogen atoms first leads to the formation of an imine, which is then further hydrogenated to the primary amine. To suppress the formation of secondary amine byproducts, the reaction is often carried out in the presence of ammonia or a basic medium, which shifts the equilibrium away from the condensation of the product amine with the intermediate imine.
Caption: Pathway for the Catalytic Reduction of a Nitrile to a Primary Amine.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine.
Materials:
-
2-Methylpiperidine
-
Acrylonitrile
-
Methanol (MeOH)
-
Raney Nickel (catalyst)
-
Anhydrous Ammonia
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperidine (1.0 equiv.) in methanol.
-
Slowly add acrylonitrile (1.1 equiv.) to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude 3-(2-methylpiperidin-1-yl)propanenitrile. The crude product can be used in the next step without further purification.
Step 2: Synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine
-
Set up a high-pressure hydrogenation apparatus.
-
In the reaction vessel, dissolve the crude 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 equiv.) in methanol saturated with anhydrous ammonia.
-
Carefully add Raney Nickel (catalyst, ~5-10 wt%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the uptake of hydrogen.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-Methylpiperidin-1-yl)propan-1-amine.
-
The product can be further purified by vacuum distillation.
Applications in Research and Development
The structural features of 3-(2-Methylpiperidin-1-yl)propan-1-amine make it a valuable building block in drug discovery, particularly for therapies targeting the Central Nervous System (CNS).[2]
Scaffold for CNS Drug Candidates: The piperidine ring is a common motif in CNS-active drugs due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[8] The basic nitrogen of the piperidine can form a salt, enhancing aqueous solubility, which is a critical attribute for CNS drugs.[8] The 2-methyl group introduces a chiral center and provides steric bulk, which can be exploited to achieve selective binding to biological targets. The flexible aminopropyl chain allows for the introduction of various pharmacophores to interact with specific receptors or enzymes.
Building Block for Combinatorial Chemistry: The presence of a primary amine allows for a wide range of chemical transformations, including amidation, reductive amination, and sulfonylation. This enables the rapid synthesis of a diverse library of compounds for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.[3]
Safety and Handling
3-(2-Methylpiperidin-1-yl)propan-1-amine, as an aliphatic amine, requires careful handling to minimize exposure and ensure laboratory safety.
General Hazards of Aliphatic Amines:
-
Corrosive: Aliphatic amines can cause severe skin burns and eye damage upon contact.[9][10]
-
Irritant: Inhalation of vapors can cause irritation to the nose, throat, and respiratory tract.[9][11]
-
Flammable: Many aliphatic amines are flammable liquids.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[12]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a respirator with an appropriate cartridge for organic vapors/amines.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]
-
Keep containers tightly closed.
-
Ground and bond containers when transferring material to prevent static discharge.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Conclusion
3-(2-Methylpiperidin-1-yl)propan-1-amine, with its distinct structural features, is a valuable and versatile building block for medicinal chemists and researchers. Its synthesis is straightforward, and its bifunctional nature provides a platform for the creation of diverse molecular architectures. The prevalence of the piperidine scaffold in CNS-active compounds highlights the potential of this molecule in the development of novel therapeutics. Adherence to strict safety protocols is paramount when handling this and other aliphatic amines to ensure a safe research environment.
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